Amlodipine Impurity E

Catalog No.
S14399832
CAS No.
M.F
C48H52Cl2N4O12
M. Wt
947.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amlodipine Impurity E

Product Name

Amlodipine Impurity E

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoyl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C48H52Cl2N4O12

Molecular Weight

947.8 g/mol

InChI

InChI=1S/C48H52Cl2N4O12/c1-7-65-47(59)41-35(53-27(3)37(45(57)61-5)39(41)31-17-11-13-19-33(31)49)25-63-23-21-51-43(55)29-15-9-10-16-30(29)44(56)52-22-24-64-26-36-42(48(60)66-8-2)40(32-18-12-14-20-34(32)50)38(28(4)54-36)46(58)62-6/h9-20,39-40,53-54H,7-8,21-26H2,1-6H3,(H,51,55)(H,52,56)

InChI Key

FYMYJBQRGDPKDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NCCOCC4=C(C(C(=C(N4)C)C(=O)OC)C5=CC=CC=C5Cl)C(=O)OCC

Amlodipine Impurity E, chemically identified as 140171-65-9, is a notable impurity associated with amlodipine formulations, particularly amlodipine besylate and amlodipine mesylate. It is characterized by the molecular formula C21H27ClN2O5C_{21}H_{27}ClN_{2}O_{5} and a molecular weight of approximately 422.9 g/mol. This compound arises during the synthesis of amlodipine and is significant due to its potential impact on the purity and efficacy of pharmaceutical products containing amlodipine.

During the synthesis of amlodipine derivatives. Notably, it is produced when phthaloyl amlodipine reacts with the amlodipine base under reflux conditions in ethanol. The reaction can be summarized as follows:

  • Deprotection Reaction: The phthaloyl group is removed using deprotecting agents such as methylamine, hydrazine hydrate, or potassium hydroxide.
  • Formation of Impurity E: The reaction between phthaloyl amlodipine and the amlodipine base leads to the generation of Amlodipine Impurity E as an off-white solid .

The synthesis of Amlodipine Impurity E typically involves:

  • Isolation: Amlodipine mesylate contains impurity E at levels exceeding 0.1%. Isolation techniques such as flash chromatography using ethyl acetate and hexanes are employed to purify this compound.
  • Crystallization: The initial step involves crystallizing the amlodipine base to reduce impurity levels before forming the mesylate salt.
  • Reflux Reaction: The reaction between phthaloyl amlodipine and amlodipine base is conducted at elevated temperatures to facilitate the formation of impurity E .

Amlodipine Impurity E primarily serves as a reference standard in analytical chemistry for quality control in pharmaceutical manufacturing. Its analysis is crucial for ensuring that amlodipine products meet regulatory purity standards. Furthermore, understanding its properties aids in developing methods to minimize impurities during drug synthesis.

Interaction studies involving Amlodipine Impurity E are essential for assessing its impact on drug formulations. These studies typically examine:

  • Stability: How impurity E affects the stability of amlodipine formulations under various conditions.
  • Pharmacokinetics: Potential interactions with other active pharmaceutical ingredients that could alter absorption or metabolism.
  • Toxicology: Evaluating any adverse effects that may arise from its presence in therapeutic doses .

Amlodipine Impurity E can be compared with several related compounds that also arise from the synthesis of amlodipine or its derivatives:

Compound NameCAS NumberKey Characteristics
Amlodipine Besylate88150-42-9Active ingredient; calcium channel blocker
Amlodipine Impurity B140171-66-0Another impurity formed during synthesis
Amlodipine Impurity C140171-67-1More complex structure; requires special synthetic approaches
Amlodipine Maleate400024-12-6Salt form used in formulations

Uniqueness of Amlodipine Impurity E

Amlodipine Impurity E is unique due to its specific formation during certain synthetic routes involving phthaloyl derivatives of amlodipine. Its characterization and quantification are essential for maintaining the quality and safety of amlodipine-containing medications, distinguishing it from other impurities that may not have similar origins or impacts on drug efficacy.

Amlodipine Impurity E is systematically identified across international pharmacopeias under distinct nomenclature frameworks. The European Pharmacopoeia (EP) designates it as Amlodipine EP Impurity E, while the United States Pharmacopeia (USP) refers to it as Amlodipine Ethyl Analog. Its Chemical Abstracts Service (CAS) registry number, 140171-65-9, provides a universal identifier for regulatory and commercial purposes. The compound’s IUPAC name, diethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, underscores its structural relationship to amlodipine, differing primarily in the esterification of the 3,5-dicarboxylate groups.

Table 1: Key Chemical and Regulatory Data for Amlodipine Impurity E

PropertyValueSource Pharmacopeia
Molecular Formula$$ \text{C}{21}\text{H}{27}\text{ClN}{2}\text{O}{5} $$EP, USP
Molecular Weight422.9 g/molEP, USP
CAS Number140171-65-9EP, USP
SynonymsAmlodipine Diethyl Ester, Ethyl AnalogEP, USP

Regulatory guidelines, including those from the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA), mandate the characterization of this impurity to levels below 0.15% in drug substances. Its inclusion in pharmacopeial monographs ensures standardized testing protocols for batch-to-batch consistency in amlodipine manufacturing.

Historical Evolution of Impurity Research in Amlodipine Synthesis

The identification of Amlodipine Impurity E emerged as a byproduct of efforts to optimize the synthesis of amlodipine besylate, a blockbuster antihypertensive drug. Early synthetic routes, documented in patents such as US 4,572,909, utilized phthaloyl-protected intermediates, which, upon deprotection with methylamine or hydrazine hydrate, inadvertently generated Impurity E through esterification side reactions. This discovery highlighted the susceptibility of dihydropyridine derivatives to nucleophilic substitution at the ester groups, particularly under alkaline conditions.

The advent of high-performance liquid chromatography (HPLC) in the late 1990s enabled precise detection of Impurity E at trace levels. A landmark 2016 study by Dr. Reddy’s Laboratories developed a Quality by Design (QbD)-based gradient HPLC method, achieving a limit of quantification (LOQ) of 0.0001 mg/mL for this impurity. This methodological breakthrough allowed pharmaceutical manufacturers to monitor Impurity E formation during critical synthesis steps, such as:

  • Deprotection of phthaloyl intermediates
  • Salt formation with besylic acid
  • Final crystallization of amlodipine besylate.

Academic and Industrial Significance of Impurity Characterization

In academic research, Amlodipine Impurity E serves as a model compound for studying structure-activity relationships (SAR) in dihydropyridine calcium channel blockers. Its diethyl ester configuration provides insights into the steric and electronic factors influencing drug-receptor interactions, particularly at the L-type calcium channel’s binding pocket.

Amlodipine Impurity E, chemically known as diethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS: 140171-65-9), represents a significant process-related impurity that forms during the synthesis of amlodipine [1] [2]. This diethyl ester analog of amlodipine emerges through specific reaction pathways during the manufacturing process, particularly when certain reaction conditions are not optimally controlled [3]. The molecular formula of Amlodipine Impurity E is C21H27ClN2O5 with a molecular weight of 422.9 g/mol, distinguishing it from amlodipine primarily by the presence of ethyl ester groups at both the 3 and 5 positions of the dihydropyridine ring instead of the characteristic methyl and ethyl ester combination found in amlodipine [1] [4].

The formation of Amlodipine Impurity E occurs primarily during the Hantzsch reaction, which is a critical step in amlodipine synthesis [5]. This multicomponent reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), β-ketoesters, and ammonia or ammonium acetate to form the 1,4-dihydropyridine scaffold [6]. The reaction kinetics of this process are complex and highly dependent on stoichiometric ratios, reaction time, and catalyst concentration [5] [7]. When ethyl acetoacetate is used exclusively or in excess during this condensation reaction instead of the intended combination of methyl and ethyl acetoacetate derivatives, Impurity E formation becomes more prevalent [8] [9].

Role of Phthaloyl Amlodipine Intermediate in Impurity Genesis

Phthaloyl amlodipine (CAS: 88150-62-3) serves as a key protected intermediate in the industrial synthesis of amlodipine [10] [11]. This intermediate contains a phthalimide protecting group on the aminoethoxy side chain, which prevents unwanted side reactions during the synthesis process [12]. The molecular structure of phthaloyl amlodipine includes a dihydropyridine core with a 2-chlorophenyl substituent at the 4-position, methyl and ethyl ester groups at the 3 and 5 positions respectively, and a phthalimide-protected aminoethoxy group at the 2-position [13].

The deprotection of the phthaloyl group represents a critical step where Impurity E can be generated [14]. This deprotection is typically achieved using hydrazine hydrate, methylamine, or potassium hydroxide [14] [15]. During this process, if the reaction conditions are not carefully controlled, transesterification can occur, leading to the formation of the diethyl ester derivative (Impurity E) [14] [16]. Research has shown that the deprotection step is particularly sensitive to reaction temperature, time, and the concentration of the deprotecting reagent [14] [12].

Table 1: Relationship Between Deprotection Conditions and Impurity E Formation

Deprotection ReagentTemperature (°C)Reaction Time (h)Impurity E Formation (%)
Hydrazine hydrate20-25120.05-0.1
Hydrazine hydrate40-5060.1-0.3
Methylamine20-25240.03-0.08
Potassium hydroxide30-4080.2-0.5

The data in Table 1 demonstrates that lower temperatures and appropriate reaction times can significantly reduce the formation of Impurity E during the deprotection step [14] [15]. Additionally, the choice of deprotection reagent plays a crucial role, with methylamine generally resulting in lower impurity levels compared to hydrazine hydrate or potassium hydroxide [16].

Process-Related Variables in Amlodipine Mesylate Production

The production of amlodipine mesylate involves several critical process variables that can influence the formation of Impurity E [14] [17]. One key observation from manufacturing data is that amlodipine mesylate prepared directly from phthaloyl amlodipine without isolating the amlodipine base often contains elevated levels of Impurity E, exceeding acceptable regulatory limits [14]. This suggests that the isolation of the amlodipine base as an intermediate step is crucial for controlling impurity levels [14] [17].

The salt formation step in amlodipine mesylate production has been identified as particularly important for controlling Impurity E levels [14]. Research indicates that the choice of solvent system during salt formation can significantly impact impurity profiles [17] [6]. For instance, using a toluene/methanol mixture for salt formation after isolating the amlodipine base has been shown to increase the purity of the final product and reduce Impurity E levels [14].

Process variables that have been identified as critical for controlling Impurity E formation during amlodipine mesylate production include:

  • Solvent selection for the deprotection and salt formation steps [14] [17]
  • Reaction temperature profiles throughout the synthesis process [17] [6]
  • Purification methods employed after each synthetic step [14]
  • Stoichiometric ratios of reagents, particularly during the salt formation step [17]
  • Order of addition of reagents during the salt formation process [6]

Studies have demonstrated that optimizing these process variables can reduce Impurity E levels from above 0.1% to below 0.05% in the final amlodipine mesylate product [14] [17]. This is particularly important as regulatory guidelines typically require impurity levels to be controlled below specific thresholds for pharmaceutical products [18] [19].

Critical Factors Influencing Impurity E Generation

Temperature and pH Dependencies in Synthesis

Temperature control represents one of the most critical factors in preventing the formation of Amlodipine Impurity E during synthesis [20] [21]. Research has demonstrated that the Hantzsch reaction, which forms the dihydropyridine core of amlodipine, exhibits strong temperature dependence that directly impacts impurity profiles [6] [22]. At elevated temperatures (above 90°C), the risk of transesterification increases significantly, leading to higher levels of the diethyl ester impurity [20] [22].

Studies examining the temperature dependence of impurity formation have revealed that maintaining reaction temperatures between 70-80°C during the Hantzsch condensation provides optimal results, balancing reaction efficiency with minimal impurity generation [6] [22]. When temperatures exceed 90°C, Impurity E formation can increase by 2-3 fold, particularly in the presence of acidic or basic catalysts that facilitate transesterification reactions [21] [22].

The pH of the reaction medium also plays a crucial role in controlling Impurity E formation [20] [21]. Experimental data indicates that slightly acidic conditions (pH 5-6) during the Hantzsch reaction minimize the formation of Impurity E, while strongly acidic (pH < 3) or basic (pH > 8) conditions promote transesterification and increase impurity levels [20] [23]. This pH dependence is particularly evident during the deprotection of phthaloyl amlodipine, where pH control is essential for selective removal of the protecting group without promoting side reactions [21].

Table 2: Effect of Temperature and pH on Impurity E Formation During Hantzsch Reaction

Temperature (°C)pHReaction Time (h)Impurity E Level (%)
60-705-680.03-0.08
70-805-660.05-0.10
80-905-640.10-0.20
90-1005-630.30-0.50
70-803-460.15-0.25
70-807-860.20-0.30

The stability studies of amlodipine under various pH conditions have shown that the drug undergoes accelerated degradation in acidic environments (pH 3.0) compared to neutral or slightly basic conditions [20] [21]. This degradation can lead to increased formation of various impurities, including Impurity E, particularly when combined with elevated temperatures [21]. Research has demonstrated that amlodipine degradation increases by approximately 55.5% under acidic conditions (pH 3.0) compared to 41.3% under basic conditions (pH 8.5) when exposed to the same temperature for equivalent time periods [21].

Catalytic Systems and Solvent Effects

The choice of catalytic systems significantly influences the formation of Amlodipine Impurity E during synthesis [6] [5]. Traditional Hantzsch reaction catalysts such as piperidine or piperidine acetate can promote transesterification side reactions, particularly at elevated temperatures [6]. Research has shown that organic bases with lower nucleophilicity can reduce the formation of Impurity E by minimizing transesterification reactions while still facilitating the desired condensation [6] [9].

Solvent selection represents another critical factor affecting impurity profiles during amlodipine synthesis [6] [5]. Studies have demonstrated that protic solvents such as alcohols (methanol, ethanol, isopropanol) can participate in transesterification reactions, potentially increasing Impurity E formation [6] [9]. In contrast, aprotic solvents like toluene or tetrahydrofuran generally result in lower impurity levels but may require longer reaction times or higher temperatures to achieve comparable yields [6] [5].

The combination of solvent and catalyst creates a complex reaction environment that must be carefully optimized to minimize impurity formation [6] [9]. Research findings indicate that using isopropanol as a solvent with catalytic amounts of piperidine acetate at controlled temperatures (70-80°C) provides a favorable balance between reaction efficiency and impurity control [6]. This combination limits the formation of Impurity E while maintaining acceptable reaction rates and yields [6] [5].

Table 3: Solvent and Catalyst Effects on Impurity E Formation

SolventCatalystTemperature (°C)Impurity E Level (%)
MethanolPiperidine700.25-0.40
EthanolPiperidine700.20-0.35
IsopropanolPiperidine700.10-0.20
IsopropanolPiperidine acetate700.05-0.15
ToluenePiperidine800.08-0.18
TetrahydrofuranTriethylamine750.10-0.20

The data in Table 3 demonstrates that isopropanol with piperidine acetate provides the most favorable conditions for minimizing Impurity E formation [6] [5]. Additionally, research has shown that the use of molecular sieves as dehydrating agents during the reaction can further reduce impurity formation by removing water generated during the condensation process, thereby driving the reaction toward completion and minimizing side reactions [6].

Studies on the effect of solvent polarity have revealed that moderately polar solvents generally provide the best balance for controlling impurity formation while maintaining reaction efficiency [6] [9]. Highly polar solvents can promote unwanted side reactions, while non-polar solvents may result in poor solubility of reactants and reduced reaction rates [6] [5].

Laboratory-Scale Synthesis Strategies for Reference Standard Preparation

Isolation Techniques Using Flash Chromatography

The preparation of high-purity Amlodipine Impurity E reference standards requires sophisticated isolation techniques, with flash chromatography emerging as the method of choice for laboratory-scale purification [25]. This technique offers superior separation efficiency compared to conventional column chromatography, allowing for the isolation of Impurity E from complex reaction mixtures with high purity [25].

For effective isolation of Amlodipine Impurity E using flash chromatography, optimization of mobile phase composition is critical [25]. Research has demonstrated that binary solvent systems consisting of ethyl acetate and hexanes in various ratios provide excellent separation of Impurity E from other reaction components . Typically, a gradient elution starting with 5-10% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate yields optimal results [25].

The stationary phase selection also plays a crucial role in the isolation process [25]. Silica gel with particle sizes ranging from 40-63 μm is commonly employed for flash chromatography of dihydropyridine compounds like Amlodipine Impurity E . Some researchers have reported enhanced separation using modified silica gel with C18 functionalization, particularly for separating closely related impurities [25].

Table 4: Flash Chromatography Conditions for Isolation of Amlodipine Impurity E

ParameterOptimized ConditionPurity Achieved (%)
Stationary PhaseSilica gel (40-63 μm)98.0-99.5
Mobile PhaseEthyl acetate:hexanes gradient (5:95 to 30:70)98.5-99.8
Flow Rate20-25 mL/min99.0-99.5
Sample Loading1-2% of column weight98.5-99.0
Detection MethodUV at 237 nm99.0-99.8
Column Dimensions25 mm × 300 mm99.0-99.5

The data in Table 4 demonstrates that carefully optimized flash chromatography conditions can consistently yield Amlodipine Impurity E with purity exceeding 99% [25]. This level of purity is essential for reference standard applications in pharmaceutical analysis and quality control [25].

Following chromatographic separation, additional purification steps such as recrystallization may be employed to further enhance purity . Research has shown that recrystallization from ethyl acetate/hexanes or methanol/water systems can increase purity from 99% to 99.8% or higher [25]. These highly purified reference standards are critical for accurate quantification of Impurity E in pharmaceutical formulations and for method validation studies [25] [18].

Directed Synthetic Routes for Controlled Impurity Production

While Amlodipine Impurity E typically forms as an unwanted byproduct during amlodipine synthesis, directed synthetic routes have been developed specifically for the controlled production of this compound as a reference standard [5] [9]. These approaches typically modify the traditional Hantzsch reaction by deliberately using diethyl acetoacetate as the exclusive β-ketoester component, ensuring the formation of the diethyl ester derivative [5] [9].

One efficient synthetic route involves the condensation of 2-chlorobenzaldehyde with diethyl acetoacetate and ammonia or ammonium acetate in the presence of a suitable catalyst [5] [9]. This approach typically yields Amlodipine Impurity E in moderate to good yields (60-75%) after purification [5]. The reaction is generally conducted in alcoholic solvents such as ethanol or isopropanol at temperatures between 70-80°C for 6-8 hours [5] [9].

Another directed synthetic approach involves the transesterification of amlodipine or its intermediates under controlled conditions [9] [7]. This method typically employs acidic or basic catalysts in ethanol to promote the conversion of the methyl ester group to an ethyl ester, resulting in the formation of the diethyl ester derivative [9] [7]. While this approach can be more selective, it often results in lower yields (40-60%) compared to the direct Hantzsch synthesis [9].

Table 5: Comparison of Directed Synthetic Routes for Amlodipine Impurity E Production

Synthetic ApproachReagentsConditionsYield (%)Purity (%)
Modified Hantzsch Synthesis2-chlorobenzaldehyde, diethyl acetoacetate,Isopropanol, 75°C, 8h65-7595-97
ammonium acetate
Transesterification of AmlodipineAmlodipine, ethanol, sulfuric acid (catalyst)Ethanol, 60°C, 12h40-5092-95
Transesterification of PhthaloylPhthaloyl amlodipine intermediate,Ethanol, 70°C, 10h55-6594-96
Amlodipineethanol, sodium ethoxide
Aminoethoxy Side Chain IncorporationDiethyl 4-(2-chlorophenyl)-2,6-dimethyl-THF, 25°C, 24h70-8096-98
1,4-dihydropyridine-3,5-dicarboxylate,
2-aminoethanol derivative

The data in Table 5 illustrates that the modified Hantzsch synthesis provides a good balance of yield and purity for laboratory-scale production of Amlodipine Impurity E [5] [9] [7]. However, the aminoethoxy side chain incorporation approach, while more complex, offers higher yields and purity, making it particularly suitable for reference standard preparation [9] [7].

For the highest purity reference standards (>99%), these directed synthetic approaches are typically followed by rigorous purification using a combination of flash chromatography and recrystallization [25]. The purified material is then characterized using multiple analytical techniques including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm identity and purity [25] [18].

XLogP3

5.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

946.2958785 g/mol

Monoisotopic Mass

946.2958785 g/mol

Heavy Atom Count

66

Dates

Modify: 2024-08-10

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